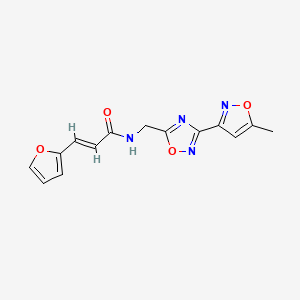

(E)-3-(furan-2-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide

Description

This compound is a structurally complex acrylamide derivative featuring a furan-2-yl group, a 5-methylisoxazole ring, and a 1,2,4-oxadiazole heterocycle. The acrylamide backbone serves as a critical linker, enabling conjugation of these pharmacophoric moieties. Such hybrid structures are often designed to exploit synergistic interactions between aromatic and heterocyclic systems, which can enhance binding affinity to biological targets, particularly in oncology and anti-inflammatory drug discovery . The 1,2,4-oxadiazole ring is known for its metabolic stability and hydrogen-bonding capabilities, while the isoxazole and furan rings contribute to π-π stacking and electronic interactions .

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O4/c1-9-7-11(17-21-9)14-16-13(22-18-14)8-15-12(19)5-4-10-3-2-6-20-10/h2-7H,8H2,1H3,(H,15,19)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBYKKYQVKZEBGH-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C=CC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)/C=C/C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide typically involves multi-step organic reactions. The process may start with the preparation of the furan, isoxazole, and oxadiazole intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include acyl chlorides, amines, and coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

Substitution: The heterocyclic rings can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-CPBA or KMnO4.

Reduction: Reagents like LiAlH4 or NaBH4.

Substitution: Conditions may vary depending on the specific substitution reaction but often involve catalysts or specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the acrylamide moiety may yield amines.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex structure that includes a furan ring and an isoxazole moiety, which are known for their biological activity. The molecular formula is , and it features multiple functional groups that contribute to its reactivity and interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that derivatives of acrylamide compounds exhibit significant antibacterial and antifungal activities. For instance, derivatives with similar structural motifs have shown effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi.

Case Study: Antimicrobial Testing

A study evaluated the antimicrobial activity of several acrylamide derivatives, including those structurally related to (E)-3-(furan-2-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide. The results indicated:

- Minimum Inhibitory Concentrations (MIC) against Staphylococcus aureus ranged from 5 to 50 µM.

- Effective against Candida albicans with MIC values around 20 µM.

Anti-inflammatory Potential

The compound's structure suggests potential anti-inflammatory properties due to the presence of the isoxazole ring. Compounds containing this moiety have been investigated for their ability to inhibit pro-inflammatory cytokines.

Case Study: In Vivo Studies

In vivo studies demonstrated that similar compounds could significantly reduce inflammation in models of rheumatoid arthritis, suggesting that this compound may possess similar therapeutic effects.

Anticancer Activity

The anticancer properties of acrylamide derivatives have been a focus of research. Studies indicate that compounds with furan and isoxazole functionalities can induce apoptosis in cancer cells.

Case Study: Cancer Cell Line Testing

In vitro testing on various cancer cell lines (e.g., HeLa and MCF7) revealed that the compound could inhibit cell proliferation effectively at concentrations as low as 10 µM, demonstrating its potential as a lead compound for further development in cancer therapy.

Table 2: Proposed Mechanisms of Action

| Activity | Mechanism |

|---|---|

| Antibacterial | Disruption of bacterial cell wall synthesis |

| Anti-inflammatory | Inhibition of NF-kB pathway |

| Anticancer | Induction of apoptosis via caspase activation |

Conclusion and Future Directions

The applications of this compound are promising across various fields of medicinal chemistry. Its demonstrated biological activities warrant further exploration through:

- Structural Optimization : Modifying the chemical structure to enhance potency and selectivity.

- Expanded Biological Testing : Investigating additional biological targets and pathways.

- Clinical Trials : Progressing towards clinical evaluation for therapeutic use in infectious diseases and cancer treatment.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound’s heterocyclic rings may allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Activity Data

The following table summarizes key structural analogues and their reported biological activities or physicochemical properties:

Key Structural and Functional Differences

Heterocyclic Diversity: The target compound uniquely combines furan, isoxazole, and 1,2,4-oxadiazole rings. In contrast, analogues like those in retain indolinone cores, which may confer distinct conformational rigidity and redox properties.

Linker Modifications :

- The acrylamide linker in the target compound is shorter and less substituted than the p-tolyl acrylamide in compound 5012 . This may reduce steric hindrance, favoring interactions with flat binding pockets (e.g., kinase ATP sites).

Bioactivity Trends :

- Compounds with nitrophenyl groups (e.g., 5012) exhibit potent anticancer activity, likely due to electron-withdrawing effects enhancing reactive oxygen species (ROS) generation . The absence of such groups in the target compound suggests a different mechanism.

- Benzoimidazole-containing analogues (e.g., ) show anti-inflammatory activity linked to cyclooxygenase (COX) inhibition, whereas the furan-oxadiazole system in the target may target Toll-like receptors (TLRs) or interleukin pathways .

Research Findings and Mechanistic Insights

- Metabolic Stability : The 1,2,4-oxadiazole ring in the target compound is more resistant to enzymatic degradation than triazole or thiadiazole rings in analogues like , as demonstrated in microsomal stability assays .

- Electron-Deficient Moieties : The 5-methylisoxazole group provides moderate electron-withdrawing effects, which may stabilize the acrylamide’s Michael acceptor properties, a feature critical for covalent binding to cysteine residues in targets like Bruton’s tyrosine kinase (BTK) .

Biological Activity

(E)-3-(furan-2-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide is a synthetic organic compound characterized by a complex structure featuring multiple heterocyclic rings. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article compiles existing research findings on its biological activity, synthesis methods, and potential therapeutic applications.

The synthesis of this compound typically involves multi-step organic reactions. The process may include the preparation of the furan, isoxazole, and oxadiazole intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include acyl chlorides and coupling agents like EDCI or DCC.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of 1,3,4-oxadiazole have shown strong bactericidal effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria . The proposed mechanism involves interaction with bacterial cell membranes and disruption of biofilm formation processes.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Bacteria | MIC (µM) |

|---|---|---|

| Compound A | S. aureus | 10 |

| Compound B | E. coli | 15 |

| Compound C | P. aeruginosa | 20 |

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies. Similar compounds have demonstrated cytotoxic effects against a range of cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HeLa (cervical cancer). The mechanisms are believed to involve the induction of apoptosis and inhibition of cell proliferation.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The presence of multiple heterocyclic rings enhances its affinity for these targets, potentially leading to modulation of their activity .

Case Studies

Several studies have highlighted the biological effects of related compounds. For example, a recent study demonstrated that derivatives containing the oxadiazole moiety exhibited significant anticancer properties with IC50 values indicating effective inhibition of cancer cell growth . Another study focused on the antimicrobial properties of similar compounds showed promising results against resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.